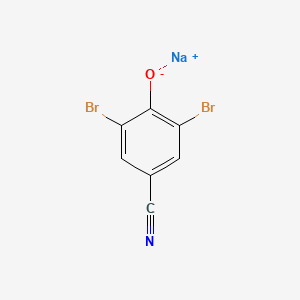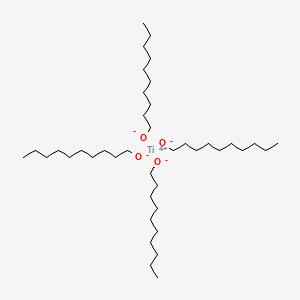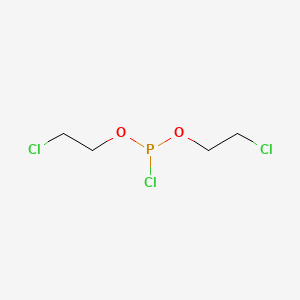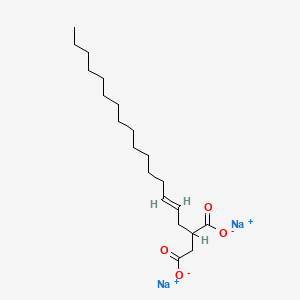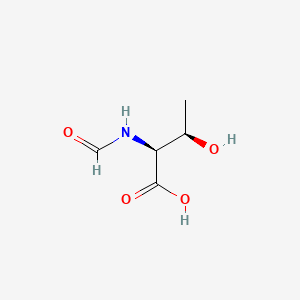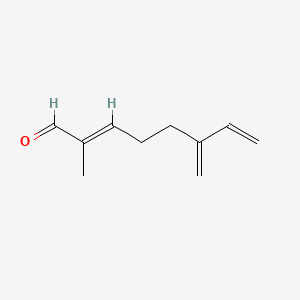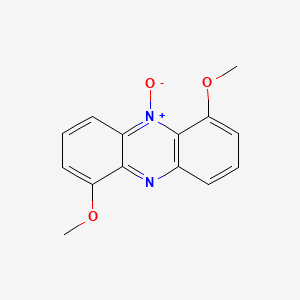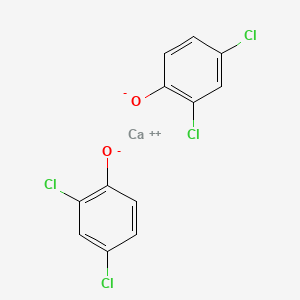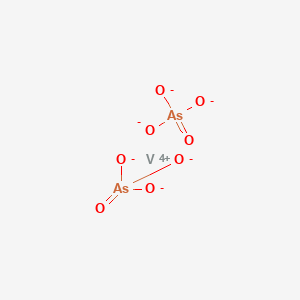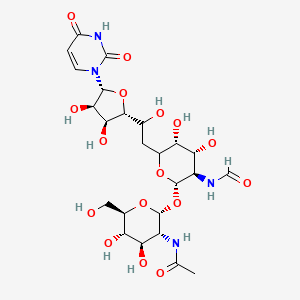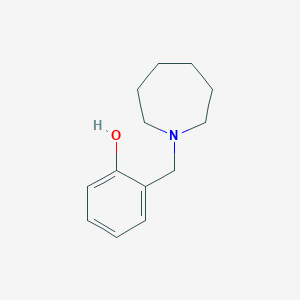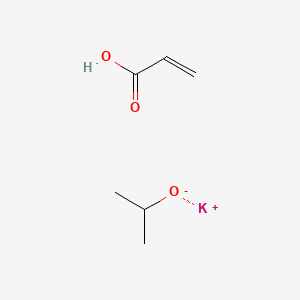
2-Propenoic acid, telomer with 2-propanol, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, Telomer mit 2-Propanol, Kaliumsalz ist eine chemische Verbindung, die zur Klasse der Telomere gehört. Telomere sind Polymere, die durch die Reaktion eines Telogens mit einem Monomer gebildet werden. Diese Verbindung ist bekannt für ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Propenoic acid, Telomer mit 2-Propanol, Kaliumsalz beinhaltet die Telomerisierung von 2-Propenoic acid (Acrylsäure) mit 2-Propanol in Gegenwart eines Kaliumkatalysators. Die Reaktion findet typischerweise unter kontrollierten Temperatur- und Druckbedingungen statt, um die Bildung des gewünschten Telomers zu gewährleisten .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Herstellung dieser Verbindung in großtechnischen Reaktoren durchgeführt, in denen die Reaktionsbedingungen sorgfältig gesteuert werden. Das Verfahren beinhaltet die kontinuierliche Zuführung von 2-Propenoic acid und 2-Propanol in den Reaktor zusammen mit dem Kaliumkatalysator. Das Reaktionsgemisch wird dann Reinigungsprozessen unterzogen, um das Endprodukt zu isolieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Propenoic acid, Telomer mit 2-Propanol, Kaliumsalz durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu erhalten.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Carbonsäuren entstehen, während bei der Reduktion Alkohole gebildet werden können .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, telomer with 2-propanol, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, Telomer mit 2-Propanol, Kaliumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener Polymere und Copolymere verwendet.
Biologie: Die Verbindung wird zur Untersuchung biologischer Prozesse und als Reagenz in biochemischen Assays eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Propenoic acid, Telomer mit 2-Propanol, Kaliumsalz beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Komplexe mit verschiedenen Biomolekülen bilden und so deren Aktivität und Funktion beeinflussen. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, telomer with 2-propanol, potassium salt involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Propenoic acid, Telomer mit 2-Propanol, Ammoniumsalz
- 2-Propenoic acid, Telomer mit 2-Propanol, Natriumsalz
Einzigartigkeit
2-Propenoic acid, Telomer mit 2-Propanol, Kaliumsalz ist einzigartig aufgrund seines spezifischen Kaliumions, das im Vergleich zu seinen Ammonium- und Natriumgegenstücken besondere Eigenschaften verleiht. Diese Eigenschaften beinhalten Unterschiede in Löslichkeit, Reaktivität und Stabilität .
Eigenschaften
CAS-Nummer |
148684-81-5 |
|---|---|
Molekularformel |
C6H11KO3 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
potassium;propan-2-olate;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C3H7O.K/c1-2-3(4)5;1-3(2)4;/h2H,1H2,(H,4,5);3H,1-2H3;/q;-1;+1 |
InChI-Schlüssel |
URRYSFNYGQEGSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[O-].C=CC(=O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


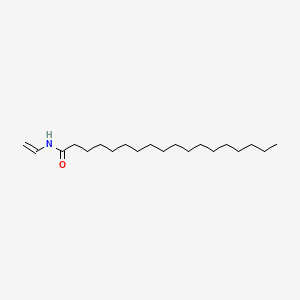
![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
